molecular formula C20H19N5OS B15152960 2-({5-Ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide

2-({5-Ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No.: B15152960
M. Wt: 377.5 g/mol
InChI Key: CIANKDFRFCNLIO-UHFFFAOYSA-N
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Description

2-({5-Ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazinoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-Ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazinoindole Core: The triazinoindole core can be synthesized by the reaction of 5-ethylindole with appropriate triazine derivatives under controlled conditions.

    Thioether Formation: The sulfanyl group is introduced by reacting the triazinoindole intermediate with a suitable thiol reagent.

    Acetamide Formation: The final step involves the acylation of the sulfanyl intermediate with 3-methylphenylacetyl chloride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-({5-Ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazinoindole core or the acetamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the triazinoindole core or the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazinoindole core.

Scientific Research Applications

2-({5-Ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties.

    Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes and pathways, particularly those involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of 2-({5-Ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-({5-Allyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide
  • 2-({5-Ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(3-phenyl)acetamide

Uniqueness

2-({5-Ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide is unique due to its specific substitution pattern on the triazinoindole core and the presence of the 3-methylphenylacetamide group. This unique structure can result in distinct biological activities and physicochemical properties compared to similar compounds.

Properties

Molecular Formula

C20H19N5OS

Molecular Weight

377.5 g/mol

IUPAC Name

2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C20H19N5OS/c1-3-25-16-10-5-4-9-15(16)18-19(25)22-20(24-23-18)27-12-17(26)21-14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,21,26)

InChI Key

CIANKDFRFCNLIO-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC=CC(=C4)C

Origin of Product

United States

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